molecular formula C15H25BClNO2 B14083436 (R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride

(R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride

Cat. No.: B14083436
M. Wt: 297.6 g/mol
InChI Key: WICLMBHMSBYTSI-ZOWNYOTGSA-N
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Description

®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate halogenated precursor under palladium-catalyzed conditions.

    Introduction of the Amino Group:

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the amino group, converting it to various derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, allowing for the substitution with various aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amino derivatives.

    Substitution: Aryl or vinyl-substituted products.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is used as a key intermediate in the construction of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, it serves as a precursor for the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.

Industry

The compound is employed in the production of advanced materials, including polymers and electronic components, due to its ability to form stable bonds with various substrates.

Mechanism of Action

The mechanism of action of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride involves its ability to participate in coupling reactions, forming stable carbon-carbon and carbon-nitrogen bonds. The boronic ester moiety acts as a versatile functional group that can be transformed under various conditions, enabling the synthesis of a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenylethan-1-amine hydrochloride
  • ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-methoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride offers unique reactivity due to the presence of the p-tolyl group, which can influence the electronic properties and steric hindrance of the molecule. This makes it particularly useful in specific synthetic applications where such properties are advantageous.

Properties

Molecular Formula

C15H25BClNO2

Molecular Weight

297.6 g/mol

IUPAC Name

(1R)-2-(4-methylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C15H24BNO2.ClH/c1-11-6-8-12(9-7-11)10-13(17)16-18-14(2,3)15(4,5)19-16;/h6-9,13H,10,17H2,1-5H3;1H/t13-;/m0./s1

InChI Key

WICLMBHMSBYTSI-ZOWNYOTGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H](CC2=CC=C(C=C2)C)N.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)C)N.Cl

Origin of Product

United States

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